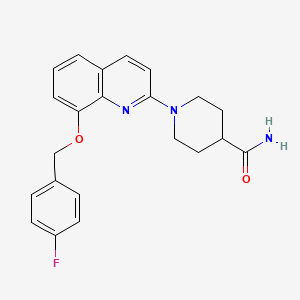

![molecular formula C25H21FN2O B2570697 6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 330557-58-9](/img/structure/B2570697.png)

6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzodiazepines are a class of drugs that have a core chemical structure composed of a fusion of a benzene ring and a diazepine ring . They are commonly used in the treatment of conditions such as anxiety disorders, insomnia, and seizures .

Synthesis Analysis

The synthesis of benzodiazepines often involves a highly efficient method that includes a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent cyclocondensation .Molecular Structure Analysis

The molecular structure of benzodiazepines typically includes a benzene ring fused to a diazepine ring . The specific structure of the compound you mentioned could not be found.Chemical Reactions Analysis

Benzodiazepines undergo various chemical reactions. For instance, the reduction of the nitro group to an amine has been observed .科学的研究の応用

Chemical and Biological Interactions

Research on benzodiazepines, including compounds like 6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one, has revealed a variety of chemical and biological interactions. These compounds interact with central benzodiazepine receptors (CBRs) in the brain, displaying high affinity and partial agonist profiles in vitro. This interaction mechanism provides insights into the design of benzodiazepine derivatives with potential therapeutic applications beyond their traditional use as tranquilizers (Anzini et al., 2008).

Antimicrobial Activity

A significant area of application for benzodiazepine derivatives is their antimicrobial potential. Studies have synthesized and evaluated various benzodiazepine compounds, including those structurally related to 6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one, for antibacterial and antifungal activities. Compounds such as 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines have shown promising results against a variety of bacterial and fungal strains, highlighting the potential for benzodiazepine derivatives in developing new antimicrobial agents (Kumar et al., 2013).

Antitumor Activity

The antitumor properties of benzodiazepine derivatives have also been explored, with research indicating potent cytotoxic effects in vitro against certain human cancer cell lines. This suggests a possible role for benzodiazepine compounds in cancer therapy, offering a new avenue for the development of anticancer drugs. The synthesis of fluorinated benzothiazoles, for instance, has been investigated for their cytotoxic activities, providing a foundation for future pharmaceutical and preclinical development (Hutchinson et al., 2001).

Crystal Packing and Weak Interactions

The study of weak interactions involving fluorine in benzodiazepinone derivatives offers valuable insights into their crystal packing modes. Such research helps in understanding the molecular conformation and stability of these compounds, which is crucial for their pharmacological properties and drug design processes. The analysis of crystal packing in benzodiazepinone drug intermediates, including fluorinated and non-fluorinated analogues, illustrates the impact of fluorine on altering packing modes and highlights the role of specific intermolecular interactions in dictating the crystalline lattice structure (Prasanna & Row, 2000).

作用機序

Target of Action

The primary targets of 6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one are the Gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one interacts with its targets, the GABA receptors, by potentiating their action . This results in an increase in the inhibitory effect of GABA neurotransmission, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The compound affects the GABAergic pathway, which is one of the major inhibitory pathways in the central nervous system . By potentiating the action of GABA receptors, it enhances the inhibitory effect of GABA neurotransmission . This can lead to downstream effects such as sedation, reduction of anxiety, prevention of seizures, and muscle relaxation .

Pharmacokinetics

Based on the pharmacokinetics of similar benzodiazepine derivatives, it can be inferred that the compound may have good bioavailability and undergo hepatic metabolism .

Result of Action

The molecular and cellular effects of 6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one’s action include enhanced inhibitory neurotransmission in the central nervous system . This can result in observable effects such as sedation, reduction of anxiety, prevention of seizures, and muscle relaxation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(4-fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O/c26-19-12-10-17(11-13-19)25-24-22(27-20-8-4-5-9-21(20)28-25)14-18(15-23(24)29)16-6-2-1-3-7-16/h1-13,18,25,27-28H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIUGCMBJJWIKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(3-Chloro-2-methylphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene](/img/structure/B2570622.png)

![4-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide](/img/structure/B2570624.png)

![2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570625.png)

![2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B2570626.png)

![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-3-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2570628.png)

![2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(2-pyridinylsulfanyl)phenyl]acrylonitrile](/img/structure/B2570629.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2570632.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2570634.png)

![(Z)-1-ethyl-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2570636.png)